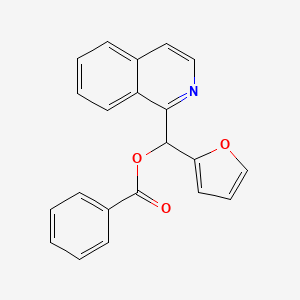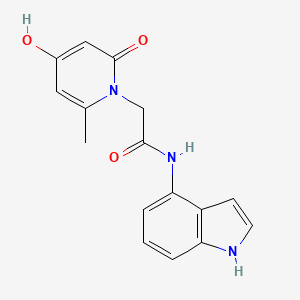
Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)propanoate is a synthetic organic compound characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon known for its rigidity and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)propanoate typically involves the following steps:
Formation of Adamantane-1-carboxylic Acid: Adamantane is first oxidized to form adamantane-1-carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Amidation Reaction: The adamantane-1-carboxylic acid is then converted to its corresponding amide by reacting with an appropriate amine, such as 2-amino-2-methylpropanoic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The final step involves esterification of the carboxyl group with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of automated systems for reagent addition and product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)propanoate is used as a building block for the synthesis of more complex molecules. Its rigid adamantane core provides structural stability, making it useful in the design of novel materials and catalysts.
Biology
The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug design and development. It can be used to study the effects of rigid molecular frameworks on biological activity.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities. The adamantane core is known for its ability to enhance the pharmacokinetic properties of drugs.
Industry
Industrially, the compound can be used in the production of advanced polymers and resins, where its rigidity and stability contribute to the mechanical properties of the final products.
Wirkmechanismus
The mechanism by which Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The adamantane core can enhance membrane permeability, allowing the compound to reach its molecular targets more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amantadine: A well-known antiviral drug with a similar adamantane core.
Rimantadine: Another antiviral compound with structural similarities.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane structure.
Uniqueness
Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)propanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its combination of an adamantane core with an amide and ester group makes it versatile for various synthetic and research purposes.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C15H23NO3 |
|---|---|
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
methyl 2-(adamantane-1-carbonylamino)propanoate |
InChI |
InChI=1S/C15H23NO3/c1-9(13(17)19-2)16-14(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,3-8H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
MUOARHHMUAFOTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12158063.png)


![2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12158073.png)

![methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B12158078.png)

![ethyl [(2Z)-2-({[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12158083.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12158084.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12158101.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12158114.png)
![methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B12158125.png)
![(4-{[Benzyl(methyl)amino]methyl}-5-hydroxy-1-benzofuran-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B12158126.png)
